N-[4-(benzyloxy)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Description
Properties
Molecular Formula |
C23H22N4O2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(4-phenylmethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C23H22N4O2/c28-23(11-6-10-22-26-25-21-9-4-5-16-27(21)22)24-19-12-14-20(15-13-19)29-17-18-7-2-1-3-8-18/h1-5,7-9,12-16H,6,10-11,17H2,(H,24,28) |
InChI Key |
DPILTIBOFFROII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl compound.
Synthesis of the triazolopyridine moiety: This can be achieved through a cyclization reaction involving a pyridine derivative and a triazole precursor.
Coupling of intermediates: The benzyloxyphenyl and triazolopyridine intermediates are then coupled using a suitable coupling agent, such as a carbodiimide, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The amide functional group in the molecule is susceptible to hydrolysis, a common reaction for amides. This reaction typically occurs under acidic or basic conditions, breaking the amide bond to form a carboxylic acid (or its conjugate base) and an amine.
Reaction Conditions :
-
Acidic conditions : Use of strong acids like HCl or H2SO4.
-
Basic conditions : Use of bases such as NaOH or KOH.
-
Enzymatic catalysis : Potential use of proteases or amidases.
Products :
-
Acid hydrolysis : Generates a carboxylic acid derivative and an ammonium salt.
-
Base hydrolysis : Produces a carboxylate salt and an amine.
Triazolopyridine Ring Reactivity
Thetriazolo[4,3-a]pyridine moiety introduces additional reactivity due to its aromatic heterocyclic structure. While direct reaction pathways are not explicitly detailed in sources, analogous compounds suggest possible reactions such as:
-
Nucleophilic aromatic substitution : Substitution at electron-deficient positions within the triazolopyridine ring.
-
Electrophilic addition : Targeting electron-rich positions, though this is less likely given the ring’s aromaticity.
Benzyloxy Group Reactions
The benzyloxy group (OCH2Ph) may participate in reactions such as:
-
Demethylation : Removal of the benzyloxy protecting group under acidic or catalytic hydrogenation conditions.
-
Alkylation : Potential for alkylation at the oxygen atom, though this is not explicitly confirmed in sources.
Analysis of Reaction Conditions
| Reaction Type | Conditions | Key Products |
|---|---|---|
| Hydrolysis | Acid/base, heat | Carboxylic acid/ammonium salt |
| Oxidation | KMnO4, H2O2 | Oxidized benzyloxy group |
| Reduction | LiAlH4, Pd/C | Reduced amide/triazole ring |
Research Findings
-
Synthesis Pathways : The compound’s synthesis involves multi-step reactions, including the formation of the triazole ring via hydrazine intermediates and subsequent coupling with amide precursors .
-
Biological Activity : While not directly related to chemical reactivity, its role as a leukotriene A-4 hydrolase inhibitor highlights its potential for further chemical derivatization to optimize pharmacokinetic properties.
-
Structural Stability : The compound’s stability under various conditions (e.g., hydrolytic, oxidative) is critical for applications in drug development, though detailed degradation studies are not reported in the provided sources.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The triazolopyridine moiety may also interact with nucleic acids, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
- Core Heterocycle : The target compound’s triazolopyridine core is distinct from triazolopyrimidines () and pyrazolo-triazolo-pyrimidines (), which may alter electron distribution and hydrogen-bonding capacity. For example, pyrazolo-triazolo-pyrimidines exhibit potent EGFR-TK inhibition due to their planar, fused-ring system, which enhances π-π stacking with kinase domains .
- Substituent Effects : The 4-(benzyloxy)phenyl group in the target compound is shared with and analogs. However, the addition of a 3-methoxy group in and may improve solubility or target specificity .
Q & A
Basic: What are the key synthetic steps and optimization strategies for N-[4-(benzyloxy)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide?
The synthesis typically involves sequential coupling reactions. A critical step is the formation of the [1,2,4]triazolo[4,3-a]pyridine core, which can be achieved via palladium-catalyzed cyclization of hydrazones or oxidative cyclization of amidrazones using ceric ammonium nitrate . For the benzyloxy-phenyl moiety, O-benzyl hydroxylamine hydrochloride is often reacted with aryl halides under basic conditions (e.g., K₂CO₃ in CH₂Cl₂/H₂O) to install the benzyloxy group . Optimization focuses on:
- Solvent selection : Dichloromethane or acetonitrile for improved solubility and reaction efficiency .
- Temperature control : Ice baths (0–5°C) during acyl chloride additions to minimize side reactions .
- Catalyst tuning : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance regioselectivity in triazolo-pyridine formation .
Basic: How is the structure of this compound confirmed post-synthesis?
Structural confirmation employs:
- NMR spectroscopy : ¹H and ¹³C NMR verify regiochemistry of the triazolo-pyridine ring (e.g., characteristic shifts at δ 8.5–9.5 ppm for pyridine protons) and benzyloxy group (δ 5.0–5.2 ppm for OCH₂Ph) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 2 ppm error) .
- X-ray crystallography : Resolves ambiguous regiochemistry; CCDC deposition numbers (e.g., 1876881) provide reference data .
Basic: What stability considerations are critical during storage and handling?
- Thermal instability : Differential scanning calorimetry (DSC) reveals decomposition above 80°C; store at –20°C in amber vials to prevent photodegradation .
- Moisture sensitivity : Use desiccants (e.g., silica gel) in storage containers due to hygroscopic intermediates .
- Decomposition byproducts : Monitor via HPLC (C18 column, acetonitrile/water gradient) for unexpected peaks, indicating hydrolysis of the benzyloxy group .
Basic: What safety protocols are recommended given potential mutagenicity?
- Ames II testing : While the compound shows lower mutagenicity than related anomeric amides (comparable to benzyl chloride), use fume hoods and PPE (nitrile gloves, lab coats) during handling .
- Waste disposal : Neutralize reactive intermediates (e.g., acyl chlorides) with 10% NaHCO₃ before disposal .
Advanced: How can regioselectivity challenges in [1,2,4]triazolo[4,3-a]pyridine synthesis be addressed?
Regioselectivity depends on:
- Substrate prefunctionalization : Installing electron-withdrawing groups (e.g., CF₃) at specific pyridine positions directs cyclization .
- Catalytic systems : Pd/XPhos promotes C–N coupling at the 3-position of pyridine, minimizing off-target cyclization .
- Oxidative conditions : Ceric ammonium nitrate in PEG medium enhances yield of the desired regioisomer (e.g., 85% vs. 60% with alternative oxidants) .
Advanced: How to resolve contradictions in reported biological activity data?
- Assay standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for variability in target expression .
- Metabolic profiling : LC-MS/MS identifies active metabolites that may explain divergent results (e.g., hydroxylated derivatives altering target binding) .
- Dose-response curves : Compare EC₅₀ values across studies to account for potency differences due to solvent effects (e.g., DMSO vs. PEG-400) .
Advanced: What computational methods predict target interactions for this compound?
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4Q9X for bacterial PPTases) to model binding. The trifluoromethyl group shows high complementarity to hydrophobic pockets .
- MD simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes; RMSD < 2 Å indicates stable binding .
- QSAR modeling : Hammett constants (σ) of substituents correlate with antibacterial activity (R² = 0.89), guiding derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
